molecular formula C13H20O2 B13777346 1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)-

1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)-

Cat. No.: B13777346
M. Wt: 208.30 g/mol
InChI Key: NNDXPWSLAXMJHQ-UHFFFAOYSA-N
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Description

1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)- is a chemical compound with a complex structure that includes a benzene ring substituted with hydroxyl groups and alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)- typically involves the alkylation of catechol (1,2-benzenediol) with tert-butyl and isopropyl groups. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The alkyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological and chemical processes. The alkyl groups may affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol: Lacks the alkyl substitutions, making it less hydrophobic.

    1,2-Benzenediol,3-(1,1-dimethylethyl)-: Contains only the tert-butyl group, affecting its reactivity differently.

    1,2-Benzenediol,5-(1-methylethyl)-: Contains only the isopropyl group, influencing its solubility and interactions.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-tert-butyl-5-propan-2-ylbenzene-1,2-diol

InChI

InChI=1S/C13H20O2/c1-8(2)9-6-10(13(3,4)5)12(15)11(14)7-9/h6-8,14-15H,1-5H3

InChI Key

NNDXPWSLAXMJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C

Origin of Product

United States

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